1-(3-Nitrophenyl)prop-2-yn-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-(3-nitrophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h1,3-6,9H,10H2 |
InChI Key |
IZEGKRABDHJJBI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Nitrophenyl Prop 2 Yn 1 Amine
Direct Synthesis Approaches to Nitrophenyl Propargylamines
The most prominent and direct methods for synthesizing 1-(3-nitrophenyl)prop-2-yn-1-amine and its analogs involve the coupling of three distinct components: an aldehyde, an alkyne, and an amine. This strategy, known as the A³ (Aldehyde-Alkyne-Amine) coupling, is prized for its atom economy and operational simplicity.
Metal-Catalyzed Coupling Reactions
The efficiency and success of these multicomponent reactions hinge on the use of a metal catalyst. The catalyst's primary roles are to activate the terminal alkyne's C-H bond, facilitating the formation of a metal acetylide, and to promote the condensation of the aldehyde and amine to form an imine or iminium ion intermediate. The subsequent nucleophilic addition of the metal acetylide to the imine intermediate yields the final propargylamine (B41283) product. wikipedia.org A variety of transition metals have been explored for this purpose.
The synthesis of this compound is ideally achieved by the reaction of 3-nitrobenzaldehyde (B41214), a terminal alkyne (such as acetylene (B1199291) or a protected version like trimethylsilylacetylene), and an amine source like ammonia (B1221849). The electron-withdrawing nature of the nitro group on the benzaldehyde (B42025) can influence reaction kinetics and yields.
Copper catalysts are among the most widely used for A³ coupling reactions due to their high efficiency and relatively low cost. uva.nl Both copper(I) and copper(II) salts have proven effective. mdpi.com The reaction mechanism typically involves the formation of a copper acetylide intermediate, which then reacts with an in-situ generated imine from the aldehyde and amine. uva.nl Numerous copper-based catalytic systems have been developed, including simple copper salts like CuBr and copper triflate (CuOTf), often paired with ligands to enhance reactivity and selectivity. organic-chemistry.orgnih.gov For instance, a dicopper complex has been shown to be a highly efficient catalyst for the A³ coupling of various aldehydes, alkynes, and amines with low catalyst loading.
Table 1: Examples of Copper-Catalyzed A³ Coupling Reactions
| Aldehyde | Amine | Alkyne | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | CuBr (5 mol%) | Toluene | 80 | 95 |
| 3-Nitrobenzaldehyde | Piperidine | Phenylacetylene | CuI (5 mol%) | CH₃CN | 80 | 94 |
This table presents data from representative copper-catalyzed A³ coupling reactions for nitro-substituted and other aromatic aldehydes.
Gold catalysts have emerged as exceptionally powerful tools for A³ coupling reactions, often exhibiting high activity and selectivity under mild conditions. mdpi.com Gold(I) and Gold(III) complexes can effectively catalyze the C-H activation of terminal alkynes. organic-chemistry.org A significant advantage of some gold-catalyzed systems is their ability to function in water, a green solvent, providing nearly quantitative yields in many cases. For example, a gold(III) salen complex has been successfully employed for the three-component coupling of aldehydes, amines, and alkynes in water at moderate temperatures, achieving excellent yields. organic-chemistry.org
Table 2: Example of Gold-Catalyzed A³ Coupling Reaction
| Aldehyde | Amine | Alkyne | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
|---|
This table highlights a representative gold-catalyzed A³ coupling, demonstrating high efficiency in an aqueous medium.
While copper and gold dominate the field of A³ couplings, other transition metals like rhodium and palladium have also been investigated for related transformations.
Rhodium: Rhodium complexes are well-known for their ability to catalyze C-H activation and various coupling reactions. nih.govnih.gov However, their application in the direct, three-component A³ coupling to form simple propargylamines is less prevalent compared to copper and gold. Rhodium catalysis is more commonly associated with subsequent transformations of propargylamines or different types of coupling reactions, such as the oxidative coupling of aldehydes. nih.gov
Palladium: Palladium is a cornerstone catalyst for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. organic-chemistry.org These reactions are fundamental to forming carbon-carbon and carbon-nitrogen bonds. However, the use of palladium for the standard A³ coupling of an aldehyde, alkyne, and amine is not as common. Palladium catalysis is more frequently employed in cascade reactions that may involve propargylamine intermediates or in the direct coupling of aryl halides with ammonia to form primary arylamines. organic-chemistry.orgnih.gov
C-H Functionalization of Alkynes with Nitrophenyl-Containing Precursors
An alternative, though less direct, strategy for synthesizing propargylamines involves the C-H functionalization of alkynes. This approach differs from the A³ coupling as it typically involves a two-component reaction where the alkyne C-H bond is activated and coupled directly with a precursor that already contains the amino group.
For the synthesis of this compound, this would conceptually involve the reaction of a terminal alkyne with a pre-formed nitrophenyl-containing imine or a direct coupling with a nitroaniline derivative. For instance, some methods achieve the synthesis of propargylamines through a copper-catalyzed oxidative cross-coupling that combines the activation of an alkyne's sp C-H bond with the activation of an amine's sp³ C-H bond. organic-chemistry.org While specific examples for the direct coupling of a simple alkyne with a 3-nitroaniline (B104315) derivative to form the target primary amine are not widely reported, this C-H activation strategy represents a potential synthetic pathway. nih.gov
Multicomponent Reaction Paradigms for this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly efficient for generating molecular complexity. organic-chemistry.org The most prominent MCR for synthesizing propargylamines is the A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine. phytojournal.comresearchgate.net
In the context of synthesizing this compound, the A³ coupling would involve 3-nitrobenzaldehyde, a terminal alkyne such as phenylacetylene, and an amine source. The reaction is typically catalyzed by a transition metal, with copper being one of the most frequently used due to its low cost and high reactivity. nih.govacs.org The general mechanism involves the metal catalyst activating the terminal alkyne's C-H bond, which facilitates its addition to an iminium ion formed in situ from the condensation of the aldehyde and amine. phytojournal.comnih.gov
Research has shown that aromatic aldehydes bearing electron-withdrawing groups, such as the nitro group in 3-nitrobenzaldehyde, often exhibit high reactivity and can produce excellent yields in A³ coupling reactions. nih.gov For example, zinc-catalyzed A³ couplings under neat conditions at 100 °C have been shown to proceed rapidly with electron-deficient aldehydes. nih.gov Similarly, copper-catalyzed systems have demonstrated high yields with such substrates. nih.gov This suggests that the A³ coupling is a viable and potent paradigm for the direct synthesis of this compound and its derivatives.
Table 1: Examples of Metal-Catalyzed A³ Coupling Reactions with Aromatic Aldehydes
| Catalyst | Amine | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CuI/HTNT | Piperidine | Phenylacetylene | Solvent-free | 70 | 95 | nih.gov |
| Zn(OTf)₂ | Piperidine | Phenylacetylene | Neat | 100 | 94 | nih.gov |
| CuBr | Secondary Amine | Terminal Alkyne | Toluene | RT | 66-98 | organic-chemistry.org |
| FeCl₃ | Amides/Amines | Propargyl Alcohols | Dichloromethane | RT | High | organic-chemistry.org |
This table presents generalized findings for A³ couplings with aromatic aldehydes to illustrate typical conditions. Yields are representative and vary based on specific substrates.
Metal-Free Synthetic Strategies
In alignment with the principles of green and sustainable chemistry, efforts have been made to develop metal-free synthetic routes for propargylamines. nih.govrsc.org These methods circumvent the use of potentially toxic and costly metal catalysts, although they present a unique set of challenges. nih.gov
Organocatalyzed Approaches for Propargylamines
Organocatalysis has emerged as a powerful tool in organic synthesis, and its application to propargylamine synthesis has been explored. One notable metal-free approach is a decarboxylative three-component coupling reaction involving alkynyl carboxylic acids, paraformaldehyde, and amines. organic-chemistry.org This reaction can proceed in solvents like acetonitrile (B52724) or even water, offering a greener alternative to traditional methods. organic-chemistry.org
Furthermore, enantioselective syntheses of propargylamines have been developed using organocatalysts. Chiral phosphoric acids, for instance, can catalyze the asymmetric A³ coupling, providing access to optically active propargylamines which are crucial building blocks for pharmaceuticals and natural products. acs.orgnih.gov These reactions rely on the catalyst's ability to activate the imine intermediate towards nucleophilic attack by the alkyne.
Challenges and Substrate Scope in Metal-Free Protocols for Nitrophenyl Propargylamines
Despite the progress in metal-free methods, several challenges persist, particularly concerning substrate scope. nih.gov Metal-free protocols often require elevated temperatures and longer reaction times compared to their metal-catalyzed counterparts. nih.gov The substrate scope can also be more limited, with some methods struggling to achieve smooth reactions with certain classes of substrates. nih.gov
For nitrophenyl-containing propargylamines, the electron-withdrawing nature of the nitro group can be a double-edged sword in metal-free systems. While it activates the aldehyde carbonyl for initial imine formation, it can also influence the stability of intermediates in subsequent steps. Some metal-free A³ reactions have been successfully applied to salicylaldehydes, which possess a hydroxyl group that facilitates the reaction, but expanding this to a broader range of substituted benzaldehydes, including nitro-substituted variants, remains an area of active research. nih.gov The development of more robust metal-free catalysts and reaction conditions is necessary to broaden the applicability of these protocols to substrates like 3-nitrobenzaldehyde for the efficient synthesis of this compound. acs.org
Synthesis via Precursor Transformation
An alternative to building the molecule through multicomponent reactions is to synthesize it by transforming a precursor that already contains either the nitrophenyl or the propargyl fragment.
Amination of Propargyl Alcohols or Halides with 3-Nitroaniline Derivatives
This strategy involves the formation of the crucial C-N bond by reacting a propargyl electrophile with a nucleophilic amine. Conventional methods include the amination of propargylic halides (e.g., propargyl bromide) or other derivatives with a suitable amine. nih.govgoogle.com In this case, 3-nitroaniline would serve as the amine nucleophile. The reaction of propargyl bromide with an amine can be performed at elevated temperatures, sometimes in a mixed medium of water and an organic solvent with a phase-transfer catalyst. google.com
Another effective approach is the substitution reaction of propargylic alcohols. organic-chemistry.org Catalysts such as iron(III) chloride (FeCl₃) have been shown to efficiently promote the reaction of propargylic alcohols with various nucleophiles, including amides, to form the corresponding C-N bond. organic-chemistry.org This method is advantageous as propargylic alcohols are often readily accessible starting materials. organic-chemistry.org Rhodium-catalyzed C-H amination of alkyne precursors has also been described as a pathway to propargylic amines. nih.gov
Table 2: Comparison of Precursor Amination Methods
| Precursor | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Propargyl Halide | Amine | Elevated Temperature, Phase Transfer Catalyst | Propargylamine | google.com |
| Propargyl Alcohol | Amide/Amine | FeCl₃ or Re₂O₇ Catalyst | Propargylamine | organic-chemistry.org |
Incorporation of the Propargyl Moiety into Nitrophenyl-Containing Scaffolds
This synthetic route begins with a molecule already possessing the 3-nitrophenyl group, onto which the propargyl or propargylamine functionality is installed. A common starting point is 3-nitrobenzaldehyde. This aldehyde can undergo a nucleophilic addition reaction with an alkynylmetal reagent (e.g., lithium acetylide or an alkynyl Grignard reagent) to furnish the corresponding secondary propargyl alcohol, 1-(3-nitrophenyl)prop-2-yn-1-ol. nih.govmdpi.com
This alcohol is a versatile intermediate. researchgate.net It can then be converted into the target amine, this compound, through several established methods. These include a Mitsunobu reaction with an appropriate nitrogen source (like hydrazoic acid followed by reduction) or conversion of the alcohol to a leaving group (such as a tosylate or halide) followed by nucleophilic substitution with an amine source like ammonia. This stepwise approach allows for controlled construction of the target molecule from readily available nitrophenyl precursors. nih.gov
Reactivity Profiles and Derivatization Pathways of 1 3 Nitrophenyl Prop 2 Yn 1 Amine
Cycloaddition Reactions of 1-(3-Nitrophenyl)prop-2-yn-1-amine
The terminal C≡C triple bond in this compound is a key functional group that readily participates in cycloaddition reactions. Among the most significant of these are [3+2] cycloadditions with azides, which provide a direct and efficient route to 1,2,3-triazole heterocycles.
The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and simple reaction conditions. The reaction of this compound with an azide, such as 3-nitrophenyl azide, can be catalyzed by different metals, primarily copper and ruthenium, leading to distinct regioisomeric triazole products.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, transforming terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles with exceptional regioselectivity. nih.govrsc.org In this reaction, a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), activates the terminal alkyne. nih.gov The reaction proceeds through a stepwise mechanism involving a copper acetylide intermediate. nih.govrsc.org
For this compound, the CuAAC reaction with 3-nitrophenyl azide would be expected to exclusively yield the 1,4-disubstituted triazole product. The reaction is robust and compatible with a wide array of functional groups and solvents, including water. nih.govinonu.edu.tr
Table 1: Comparison of CuAAC and RuAAC for Terminal Alkynes
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Copper(I) species (e.g., CuI, CuSO₄/Na-Ascorbate) | Ruthenium(II) species (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)) organic-chemistry.org |
| Product | 1,4-disubstituted 1,2,3-triazole nih.gov | 1,5-disubstituted 1,2,3-triazole organic-chemistry.orgacs.org |
| Regioselectivity | High, favors 1,4-isomer nih.gov | High, favors 1,5-isomer organic-chemistry.org |
| Substrate Scope | Primarily terminal alkynes nih.gov | Terminal and internal alkynes organic-chemistry.org |
| Mechanism | Stepwise, via copper-acetylide intermediate nih.gov | Oxidative coupling via ruthenacycle intermediate organic-chemistry.org |
In contrast to the copper-catalyzed variant, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the opposite regioselectivity. Utilizing ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ (Cp = pentamethylcyclopentadienyl), the reaction between a terminal alkyne and an azide yields the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgacs.org This complementary regioselectivity makes RuAAC a powerful tool for accessing the alternative triazole isomer, which is not accessible through CuAAC. organic-chemistry.org
The mechanism of RuAAC is distinct from CuAAC and is proposed to involve the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.org Reductive elimination from this intermediate then furnishes the 1,5-triazole product. Therefore, the reaction of this compound with 3-nitrophenyl azide under RuAAC conditions is expected to produce the corresponding 1,5-disubstituted triazole. The reaction tolerates a broad range of functional groups and can be performed with both terminal and internal alkynes. organic-chemistry.orgnih.gov
Propargylamines are highly valuable synthons for the construction of a diverse range of nitrogen-containing heterocycles. southasiacommons.netresearchgate.net The combination of the alkyne and amine functionalities within the same molecule allows for various intramolecular cyclization strategies, often mediated by transition metal catalysts.
The propargylamine (B41283) scaffold is a well-established precursor for synthesizing pyrrole (B145914) and pyridine (B92270) rings, which are core structures in many pharmaceuticals and natural products. nih.gov
Pyrroles: Substituted pyrroles can be synthesized from propargylamines through various methods. One classical approach is the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. While not a direct cyclization of the propargylamine itself, derivatives of this compound could be elaborated to participate in such reactions. More direct metal-catalyzed cycloisomerization pathways exist that can convert propargylamines into substituted pyrroles.
Pyridines: Fused pyridine systems can be synthesized via the copper-catalyzed oxidative annulation of cyclic ketones with propargylamine. nih.gov This one-pot procedure involves the reaction of a ketone with propargylamine in the presence of a copper(II) catalyst, such as CuCl₂, in the air. nih.gov This methodology provides a cost-effective and scalable route to fused pyridines. By analogy, this compound could potentially react with cyclic ketones to generate highly functionalized tetrahydroquinoline derivatives. Palladium-catalyzed cyclization of propargylamines is also a known route to access quinoline (B57606) heterocycles. nih.gov
The versatility of the propargylamine unit extends to the synthesis of other important heterocyclic systems. southasiacommons.net Depending on the reaction conditions and co-reactants, various scaffolds can be accessed. For instance, palladium(II)-catalyzed intramolecular cyclization of propargylamides (N-acylated propargylamines) can lead to the formation of functionalized oxazoles. acs.org This suggests that if the amine functionality of this compound were first acylated, it could serve as a substrate for palladium-catalyzed cyclization to yield an oxazole (B20620) bearing the 3-nitrophenyl-substituted stereocenter.
Table 2: Representative Methods for Heterocycle Synthesis from Propargylamines
| Heterocycle | Method | Catalyst/Reagent | Description |
| Quinolines | Cyclization/Isomerization | Palladium catalyst or Base | Palladium-catalyzed cyclization or base-promoted isomerization of propargylamines can yield functionalized quinolines. nih.gov |
| Fused Pyridines | Oxidative Annulation | CuCl₂ / Air | Copper-catalyzed reaction between a cyclic ketone and a propargylamine provides fused pyridine structures. nih.gov |
| Oxazoles | Intramolecular Cyclization | Pd(II) salts | N-acylated propargylamines can undergo Pd(II)-catalyzed cyclization to form substituted oxazoles. acs.org |
| Pyrroles | Cycloisomerization | Various transition metals | Metal-catalyzed pathways can rearrange the propargylamine skeleton to form substituted pyrroles. southasiacommons.net |
Intramolecular Cyclization Reactions to Nitrogen Heterocycles
Nucleophilic and Electrophilic Addition Reactions
The electronic characteristics of this compound allow it to participate in a variety of nucleophilic and electrophilic addition reactions, leveraging the reactivity of both the amine and the alkyne moieties.
Mannich-type Reactions Involving Propargylamines
Propargylamines are a versatile class of compounds that are key intermediates in the synthesis of numerous organic molecules. wikipedia.org The Mannich reaction, a three-component condensation, is a fundamental method for preparing β-amino carbonyl compounds. wikipedia.org A significant variation is the aldehyde-alkyne-amine (A³) coupling reaction, which represents one of the most efficient routes for synthesizing propargylamines themselves. wikipedia.orglumiprobe.com In this reaction, an aldehyde, an amine, and a terminal alkyne couple in the presence of a metal catalyst. While this is often a synthetic route to propargylamines, the principles underscore the reactivity of the components of this compound.
Another related transformation is the nitro-Mannich reaction, also known as the aza-Henry reaction, which involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.orgorganic-chemistry.org This reaction highlights the utility of nitro groups in C-C bond formation. Given the structure of this compound, its primary amine can react with an aldehyde to form an imine in situ, which could then be susceptible to attack by a nucleophile in a Mannich-type process. wikipedia.org
Table 1: Representative Mannich-type Reaction
| Reaction | Reactants | Catalyst | Product Type |
|---|---|---|---|
| A³ Coupling | 3-Nitrobenzaldehyde (B41214), Ammonia (B1221849), Propyne | Metal Catalyst (e.g., Cu, Au) | This compound |
Reactions with Carbonyl Compounds
The primary amine group of this compound readily undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones. pressbooks.pub This reaction, which is typically acid-catalyzed, results in the formation of an imine (or Schiff base), a compound containing a carbon-nitrogen double bond. libretexts.org The process begins with the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. libretexts.orgprecisepeg.com
The rate of imine formation is highly pH-dependent, with an optimal pH around 4-5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the hydroxyl group of the carbinolamine intermediate is not sufficiently protonated to be eliminated as water. libretexts.org This reactivity allows for the straightforward conversion of the primary amine into a variety of imine derivatives, which can serve as intermediates for further synthesis.
Table 2: Imine Formation with Carbonyl Compounds
| Carbonyl Reactant | Conditions | Product |
|---|---|---|
| Acetone | Mild acid (pH ~5) | N-(1-(3-nitrophenyl)prop-2-yn-1-yl)propan-2-imine |
Rearrangement Reactions Leading to Allenes
Propargyl systems can undergo prototropic rearrangements to form the corresponding isomeric allenes. isu.ru This acetylene-allene isomerization is a known transformation for propargyl derivatives, including amines and ethers. isu.ru The reaction can be catalyzed by bases, which facilitate a 1,3-proton shift. For this compound, a strong base could deprotonate the carbon adjacent to the nitrophenyl ring, initiating a rearrangement to form the corresponding 1-(3-nitrophenyl)propa-1,2-dien-1-amine. The relative stability of the alkyne and allene (B1206475) isomers is influenced by the substituents. isu.ru
Functional Group Interconversions on the Nitrophenyl and Propargyl Moieties
The distinct functional groups on this compound can be chemically modified independently, providing pathways to a wide array of derivatives.
Transformations of the Nitro Group on the Phenyl Ring
The nitro group is a versatile functional group that can be readily transformed, most commonly via reduction to a primary amine. This transformation is fundamental in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media (e.g., tin, iron, or zinc with HCl) or salts like tin(II) chloride. The reduction of the nitro group in this compound would yield 1-(3-aminophenyl)prop-2-yn-1-amine, a diamine compound with potential for further functionalization, such as in polymer or pharmaceutical synthesis.
Table 3: Reduction of the Nitro Group
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol, Room Temp. | 1-(3-Aminophenyl)prop-2-yn-1-amine |
| SnCl₂·2H₂O | Ethanol, Reflux | 1-(3-Aminophenyl)prop-2-yn-1-amine |
Chemical Modifications of the Alkyne Moiety
The terminal alkyne is one of the most versatile functional groups in organic chemistry, participating in a host of transformations.
Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can act as the alkyne component, allowing for the introduction of various aryl or vinyl substituents at the terminal position of the propargyl group. This reaction is carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a "click" reaction. lumiprobe.com The terminal alkyne of this compound can react with an organic azide to form a stable 1,2,3-triazole ring with high regioselectivity and yield. thermofisher.com This reaction is exceptionally reliable and can be performed in various solvents, including water.
Hydrogenation: The alkyne can be selectively hydrogenated. Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), hydrogenation will stop at the alkene stage, yielding (1R)-1-(3-nitrophenyl)prop-2-en-1-amine. researchgate.net Complete hydrogenation with a more active catalyst like Pd/C will reduce the alkyne to an alkane, forming 1-(3-nitrophenyl)propan-1-amine.
Table 4: Representative Reactions of the Alkyne Moiety
| Reaction | Reagents | Catalyst | Product |
|---|---|---|---|
| Sonogashira Coupling | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(3-Nitrophenyl)-3-phenylprop-2-yn-1-amine |
| Click Chemistry (CuAAC) | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-(3-nitrophenyl)methanamine |
| Partial Hydrogenation | H₂ | Lindlar's Catalyst | (1R)-1-(3-Nitrophenyl)prop-2-en-1-amine |
Advanced Spectroscopic Characterization Methodologies in Research on 1 3 Nitrophenyl Prop 2 Yn 1 Amine
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.
For 1-(3-Nitrophenyl)prop-2-yn-1-amine, with a molecular formula of C₉H₈N₂O₂, the theoretical exact mass is a critical parameter for its identification. The calculated monoisotopic mass for this compound is 176.058577502 Da. nih.gov In a typical research workflow, a synthesized sample of the compound would be analyzed by HRMS, and the experimentally measured exact mass would be compared against this theoretical value. A close match provides strong evidence that the compound has been successfully synthesized with the correct elemental formula.
Table 1: Theoretical Exact Mass Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | nih.gov |
| Theoretical Exact Mass | 176.058577502 Da | nih.gov |
| Molecular Weight | 176.17 g/mol | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by transferring them from solution into the gas phase as intact ions. It is particularly useful for polar compounds like amines. In ESI-MS analysis of this compound, the molecule would typically be observed as a protonated molecular ion, [M+H]⁺.
In addition to the primary molecular ion, ESI-MS can also reveal the formation of other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often present as trace impurities in solvents or glassware. The resulting mass spectrum provides the molecular weight of the compound. In studies of related nitrophenyl compounds, fragments corresponding to the loss of the nitro group (-NO₂) have also been observed. researchgate.net For instance, analysis of a similar compound, 1-(2-nitrophenyl)-3-(prop-2-yn-1-yl)urea, predicts several common adducts that would be expected in an ESI-MS experiment. uni.lu
Table 2: Predicted ESI-MS Adducts and Ions for a Related Nitrophenyl Compound
| Adduct / Ion | Predicted m/z | Reference |
| [M+H]⁺ | 220.07167 | uni.lu |
| [M+Na]⁺ | 242.05361 | uni.lu |
| [M-H]⁻ | 218.05711 | uni.lu |
| [M+K]⁺ | 258.02755 | uni.lu |
Data based on the related compound 1-(2-nitrophenyl)-3-(prop-2-yn-1-yl)urea, illustrating the types of ions typically observed.
X-ray Diffraction (XRD)
Single Crystal X-ray Diffraction for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures containing the 3-nitrophenyl moiety reveals key structural features. For example, the crystal structure of 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one shows that the nitro group is nearly coplanar with its attached phenyl ring. nih.gov SC-XRD analysis of another related compound, (E)-1-((3-Nitrophenyl) diazenyl) naphtalen-2-ol, provided detailed crystallographic data, confirming its orthorhombic crystal system and P212121 space group. researchgate.net Such an analysis for this compound would similarly yield its unit cell dimensions, space group, and the precise coordinates of each atom, offering unequivocal structural proof.
Table 3: Example Crystal Data from a Related Nitrophenyl Compound
| Parameter | (E)-1-((3-Nitrophenyl) diazenyl) naphtalen-2-ol | Reference |
| Empirical Formula | C₁₆H₁₁N₃O₃ | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P212121 | researchgate.net |
| a (Å) | 6.0981 (9) | researchgate.net |
| b (Å) | 14.4850 (2) | researchgate.net |
| c (Å) | 15.3890 (2) | researchgate.net |
| V (ų) | 1359.3 (2) | researchgate.net |
| Z | 4 | researchgate.net |
This table serves as an example of the type of data obtained from a single crystal XRD experiment.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a material. Instead of a single crystal, a fine powder of the compound is used. The resulting diffraction pattern is a fingerprint of the material's crystalline phase(s). PXRD is primarily used to assess the phase purity of a bulk sample, identify different polymorphic forms, and determine lattice parameters. aps.org
In the context of this compound, a PXRD analysis would be performed on the synthesized powder to confirm that it consists of a single crystalline phase and to check for the presence of any crystalline impurities or starting materials. researchgate.net The experimental pattern would be compared against a theoretical pattern calculated from single-crystal data (if available) to confirm the bulk sample's identity and purity. aps.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly sensitive to molecules containing chromophores, which are typically functional groups with π-electrons and heteroatoms.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 3-nitrophenyl group. This chromophore typically exhibits two main types of absorption bands: a high-intensity band corresponding to a π → π* transition associated with the aromatic ring and a lower-intensity band from the n → π* transition of the nitro group. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the electronic environment of the chromophore.
Table 4: Expected Electronic Transitions for the Nitrophenyl Chromophore
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
| π → π | Nitro-substituted benzene (B151609) ring | 200-280 |
| n → π | Nitro group (-NO₂) | > 280 |
Computational and Theoretical Investigations of 1 3 Nitrophenyl Prop 2 Yn 1 Amine
Quantum Chemical Calculations (Density Functional Theory – DFT)
Molecular Geometry Optimization and Conformational Analysis
Specific optimized bond lengths, bond angles, and dihedral angles for 1-(3-Nitrophenyl)prop-2-yn-1-amine derived from DFT calculations have not been reported in the scientific literature. Such calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to determine the most stable three-dimensional structure of the molecule.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
A detailed Frontier Molecular Orbital (FMO) analysis, including the energies and electron density distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not available in the current body of scientific literature. This type of analysis is crucial for understanding the molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept electrons. nih.govmasterorganicchemistry.com The presence of both an electron-withdrawing nitro group and a potentially electron-donating amine group would make such an analysis particularly insightful.
Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Calculated global and local reactivity descriptors for this compound are not found in the reviewed literature. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and stability.
Table 1: Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance | Calculated Value |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity | Data not available |
| Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | Data not available |
| Softness (S) | 1/η | Measure of polarizability | Data not available |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power | Data not available |
| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons | Data not available |
Theoretical Vibrational and Spectroscopic Property Predictions (e.g., IR, Raman, NMR)
Predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for this compound based on DFT calculations are not available. Theoretical spectra are valuable tools for interpreting experimental data and assigning specific vibrational modes and chemical shifts to the molecule's functional groups.
Reaction Mechanism Studies
Mechanistic Elucidation of Synthetic Pathways
The most direct and widely utilized method for the synthesis of propargylamines like this compound is the three-component coupling reaction of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction. wikipedia.orgmdpi.com This reaction is highly atom-economical, as it forms several bonds in a single step, with water typically being the only byproduct. mdpi.com
For the synthesis of this compound, the reactants would be 3-nitrobenzaldehyde (B41214), acetylene (B1199291) (or a protected form like trimethylsilylacetylene), and an amine source, often ammonia (B1221849) or a precursor. The reaction is typically catalyzed by a transition metal, with copper and gold complexes being particularly common. wikipedia.orgnih.gov
The generally accepted mechanism for the metal-catalyzed A³ coupling proceeds through the following key steps:
Formation of a Metal Acetylide: The terminal alkyne reacts with the metal catalyst (e.g., a Cu(I) salt) to form a metal acetylide intermediate. This step increases the nucleophilicity of the alkyne carbon. wikipedia.orgnih.gov
Formation of an Iminium Ion: Concurrently, the 3-nitrobenzaldehyde reacts with the amine (e.g., ammonia) to form an imine, which is then protonated or activated by the catalyst to generate a highly electrophilic iminium ion. mdpi.com
Product Formation and Catalyst Regeneration: Following the nucleophilic addition, the desired propargylamine (B41283) product, this compound, is released. The metal catalyst is regenerated and can then participate in another catalytic cycle. nih.gov
The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring can influence the reaction rate. It generally makes the aldehyde carbon more electrophilic, which can facilitate the initial formation of the imine and its subsequent reaction with the metal acetylide. However, strong electron-withdrawing groups can sometimes lead to lower yields in certain catalytic systems. mdpi.com
DFT studies on related A³ coupling reactions have been used to investigate the energetics of the various intermediates and transition states, confirming the general mechanistic pathway and helping to rationalize the stereoselectivity and efficiency of different catalysts and substrates. mdpi.comrsc.org
Catalytic Cycle Analysis in Metal-Mediated Transformations
The synthesis of propargylamines, including this compound, often involves metal-mediated multicomponent reactions (known as A³ coupling or KA² coupling). acs.orgnih.gov Transition metals like copper, gold, iron, and nickel are frequently used to catalyze the coupling of an aldehyde, an amine, and an alkyne. nih.govacs.org Computational analysis, primarily using Density Functional Theory (DFT), is a powerful tool to elucidate the reaction mechanism and catalytic cycle.
A computational study of a metal-catalyzed reaction involving this compound would typically investigate the following stages of a proposed catalytic cycle:
Reactant and Catalyst Complexation: The initial step involves the coordination of the reactants (such as 3-nitrobenzaldehyde, ammonia, and acetylene as precursors) to the metal center. Calculations would determine the geometry and binding energies of these initial complexes.
Activation and Intermediate Formation: The mechanism could involve the formation of a metal-acetylide species or the activation of the imine formed in situ. DFT calculations can map the potential energy surface to identify key intermediates and transition states. For instance, in copper-catalyzed reactions, a proposed mechanism involves the formation of a copper(I)-acetylide complex that then reacts with an iminium ion. nih.gov
Product Release and Catalyst Regeneration: The final stage involves the release of the product, this compound, and the regeneration of the active catalyst, allowing it to re-enter the catalytic cycle.
Analysis of the complete free-energy surfaces is critical to understand reaction selectivity and product ratios. nih.gov For example, in related palladium-catalyzed systems, DFT calculations have shown that the final product distribution is determined by the relative energy barriers of different transition states within the catalytic cycle. nih.gov
Table 1: Illustrative Energy Profile for a Hypothetical Copper-Catalyzed Synthesis
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1 | Reactants + Catalyst | 0.0 |
| 2 | Catalyst-Alkyne Complex | -5.2 |
| 3 | Transition State (Deprotonation) | +12.5 |
| 4 | Metal-Acetylide Intermediate | +2.1 |
| 5 | Transition State (C-C Coupling) | +18.7 (Rate-Determining) |
| 6 | Product-Catalyst Complex | -15.3 |
| 7 | Product + Regenerated Catalyst | -10.8 |
Note: This table is illustrative and does not represent actual experimental data for this compound.
Advanced Computational Modeling Approaches
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of this compound. These simulations would typically be performed to understand its interaction with a solvent, a biological macromolecule, or a material surface.
In a typical MD simulation setup, the molecule would be placed in a simulation box, often filled with water molecules to mimic aqueous conditions. The interactions between all atoms are described by a force field. The simulation calculates the net force on each atom and uses Newton's laws of motion to model their movement over a series of small time steps (femtoseconds).
For this compound, MD simulations could reveal:
Conformational Preferences: Identifying the most stable three-dimensional shapes of the molecule in solution.
Solvation Shell Structure: Analyzing how solvent molecules (e.g., water) arrange around the nitro group, the amine, and the alkyne moiety.
Hydrogen Bonding Dynamics: Quantifying the lifetime and geometry of hydrogen bonds between the amine group (donor) and surrounding water molecules (acceptors), or with the nitro group (acceptor).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. acs.org This analysis provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects.
For this compound, an NBO analysis would provide:
Natural Atomic Charges: Calculating the charge distribution across the molecule, identifying the most positive and negative atomic sites. The analysis would likely show a significant positive charge on the nitrogen of the nitro group and the carbon attached to it, with negative charges on the oxygen atoms. bibliotekanauki.pl
Hybridization: Describing the hybridization of atomic orbitals forming each bond (e.g., the sp-hybridization of the alkyne carbons).
Donor-Acceptor Interactions (Hyperconjugation): NBO analysis quantifies the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. A key interaction would be the delocalization from the π-system of the phenyl ring into the antibonding orbitals (π*) of the nitro group. The stability arising from such hyperconjugative interactions can be estimated using second-order perturbation theory. bibliotekanauki.pl
Table 2: Illustrative NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C7-C8) | π(N1-O1) | ~5.5 | Phenyl ring to Nitro group delocalization |
| LP(1) N2 (Amine) | σ(C9-H) | ~2.1 | Lone pair to adjacent C-H antibonding orbital |
| π(C1-C2) (Alkyne) | σ*(C9-N2) | ~1.8 | Alkyne π-system to adjacent C-N antibond |
Note: This table is a hypothetical representation of typical NBO interactions and stabilization energies (E(2)) and is not based on a specific calculation for the title compound.
Electron Density Distribution Analysis
Methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize and analyze the electron density of a molecule. They provide a chemically intuitive map of electron pairing and localization. nih.gov
Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron near a reference electron. nih.gov The function's value ranges from 0 to 1.
High ELF values (close to 1) indicate regions where electrons are highly localized, such as in covalent bonds or as lone pairs.
Low ELF values correspond to regions of low electron density between shells or in intermolecular space.
For this compound, an ELF analysis would visually distinguish the core electrons of each atom, the bonding electrons in the C-C, C-H, C-N, and N-O bonds, and the lone pair electrons on the nitrogen and oxygen atoms. It would clearly show basins of attraction corresponding to the C≡C triple bond, the aromatic ring bonds, and the lone pairs on the amine nitrogen and the nitro group oxygens. acs.orgnih.gov
Localized Orbital Locator (LOL): LOL provides similar information to ELF but is based on the kinetic energy density. It is also effective at identifying regions of high electron localization, offering a complementary view of the chemical bonding and structure.
Both ELF and LOL analyses would provide a powerful visual representation of the molecule's electronic structure, confirming the locations of covalent bonds and lone pairs as predicted by classical Lewis theory but with quantum mechanical rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
